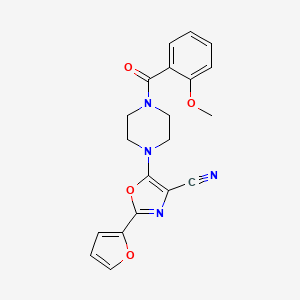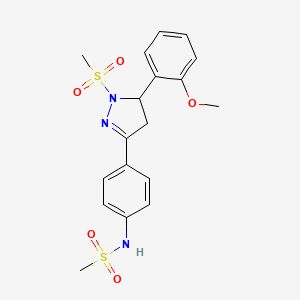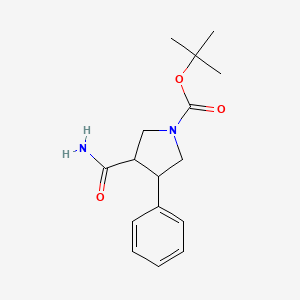
Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate” is a chemical compound1. However, there is limited information available about this specific compound.
Synthesis Analysis
Unfortunately, I couldn’t find any specific synthesis methods for “Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate”. However, similar compounds have been synthesized using various methods2. For instance, the mixed anhydride method using iso-butoxycarbonyl chloride (i-BuOCOCl) has been found to be more adequate and efficient for the synthesis of N-protected amino thiol esters2.Molecular Structure Analysis
The molecular structure of “Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate” is not explicitly mentioned in the search results. However, similar compounds have been analyzed3. For instance, “tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate” has a molecular weight of 404.313.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate”.Physical And Chemical Properties Analysis
The physical and chemical properties of “Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate” are not explicitly mentioned in the search results. However, similar compounds have been analyzed3. For instance, “tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate” is a solid3.Wissenschaftliche Forschungsanwendungen
Enzyme-Catalyzed Kinetic Resolution
Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate has been involved in enzyme-catalyzed kinetic resolutions. One study presented the first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate, achieving very good enantioselectivities and preparing the (+)-(3S,4R) enantiomer in pure form (Faigl et al., 2013).
Synthesis and Applications in Chiral Auxiliary
This compound has been utilized in the synthesis and application as a chiral auxiliary. A study described the synthesis of both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate from L-alanine and its use in dipeptide synthesis (Studer et al., 1995).
Role in Synthesis of Biotin Intermediate
It played a key role in synthesizing an intermediate of Biotin, a water-soluble vitamin crucial in the metabolic cycle. This synthesis from L-cystine involved steps like acetonization and Boc protection (Qin et al., 2014).
Economical Synthesis from L-aspartic Acid
Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate has been synthesized economically from L-aspartic acid, a process useful for industrial preparation due to mild reaction conditions and economic feasibility (Han et al., 2018).
In Antibacterial Agents
This compound has been incorporated into the synthesis of new derivatives of fluoroquinolone-3-carboxylic acids and naphthyridine-3-carboxylic acids, showing significant antibacterial activities (Bouzard et al., 1989).
Determination of Absolute Configuration
The absolute configuration of enantiomers of a related compound was identified through vibrational circular dichroism and chemical synthesis, enhancing the understanding of stereochemistry in this compound class (Procopiou et al., 2016).
Metal-Free Organic Synthesis
It has been used in metal- and base-free conditions for the preparation of various quinoxaline-3-carbonyl compounds, showcasing an eco-friendly approach in organic synthesis (Xie et al., 2019).
Safety And Hazards
The safety and hazards of “Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate” are not explicitly mentioned in the search results. However, similar compounds have been analyzed5. For instance, “tert-Butyl 3-(4-(propylcarbamoyl)phenoxy)pyrrolidine-1-carboxylate” has a hazard classification of Eye Dam. 15.
Zukünftige Richtungen
The future directions of “Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate” are not explicitly mentioned in the search results. However, similar compounds have been studied for their potential applications4. For instance, the di-tert-butylphenol derivatives R-830, S-2474, KME-4, and E-5110 represent potent dual COX-2/5-LO inhibitors and have been suggested for further mechanistic and in vivo studies4.
Eigenschaften
IUPAC Name |
tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-9-12(13(10-18)14(17)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H2,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYSQPYALSOQEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)N)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

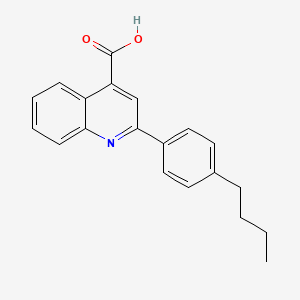
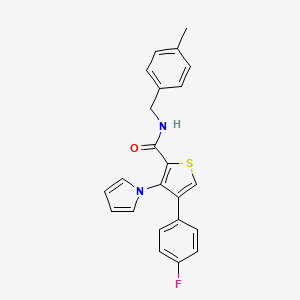
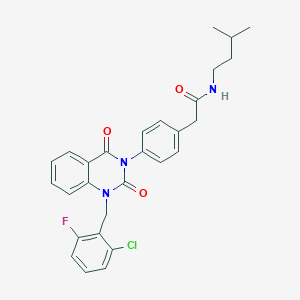
![N-(2-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2365438.png)
![3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide](/img/structure/B2365440.png)
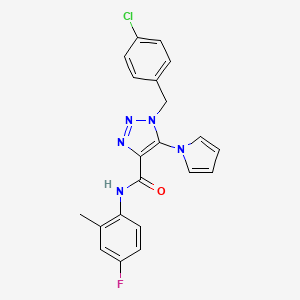
![6-{[4-(4-fluorobenzoyl)piperazin-1-yl]sulfonyl}-3-methyl-1,3-benzothiazol-2(3H)-one](/img/structure/B2365444.png)
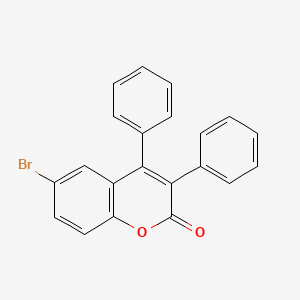
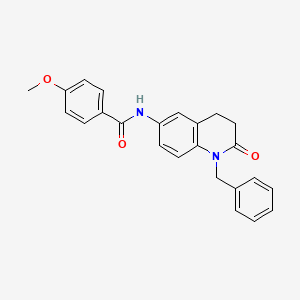
![3-(Prop-2-enoylamino)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]propanamide](/img/structure/B2365448.png)
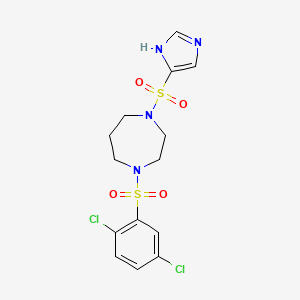
![N-(1H-benzo[d]imidazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide](/img/structure/B2365452.png)
